molecular formula C14H29N3O B7930324 (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

Cat. No.: B7930324
M. Wt: 255.40 g/mol
InChI Key: PQAYVJPHLNGMAE-ABLWVSNPSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound’s structure includes an amino group, an isopropyl group, a methyl group, and a pyrrolidinylmethyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Formation of the Amide Bond: The amide bond is formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

    Chiral Resolution: The chiral center can be resolved using chiral catalysts or by separation of diastereomers.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Pharmacology: The compound’s potential effects on neurotransmitter systems make it a candidate for studying the mechanisms of action of various drugs.

    Industrial Applications: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide: The enantiomer of the compound, with similar chemical properties but potentially different biological activities.

    N-Isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide: A structurally similar compound lacking the amino group.

    2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide: A compound with a similar backbone but different substituents.

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is unique due to its specific chiral configuration and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets and undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-6-7-16(5)8-12/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAYVJPHLNGMAE-ABLWVSNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCN(C1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCN(C1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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